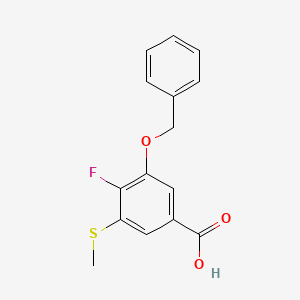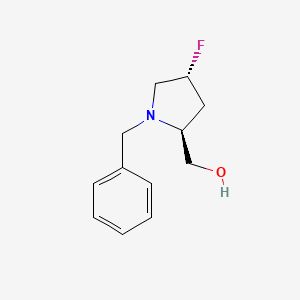
((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol is a chiral compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, benzyl bromide, and fluorinating agents.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Corresponding ketone.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a probe in studying biological processes involving fluorinated compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol involves its interaction with specific molecular targets and pathways The fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors The benzyl group may enhance lipophilicity, facilitating membrane permeability and bioavailability
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-4-Fluoroglutamine: A fluorinated amino acid analogue used in PET imaging.
(2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol: A structurally similar compound with different substituents.
Uniqueness
((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol is unique due to its specific combination of a benzyl group and a fluorine atom on the pyrrolidine ring. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H16FNO |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
[(2S,4R)-1-benzyl-4-fluoropyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C12H16FNO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12+/m1/s1 |
Clé InChI |
OTOSXFWOPVAVJX-NEPJUHHUSA-N |
SMILES isomérique |
C1[C@H](CN([C@@H]1CO)CC2=CC=CC=C2)F |
SMILES canonique |
C1C(CN(C1CO)CC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


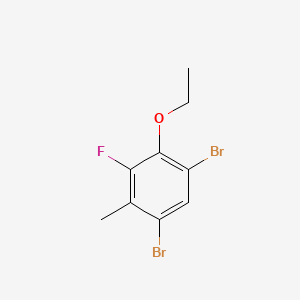
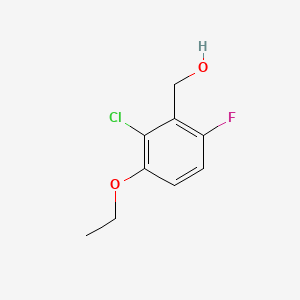
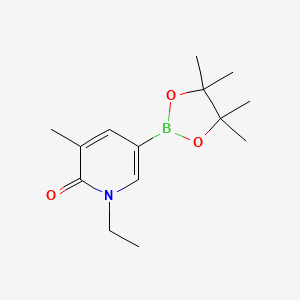

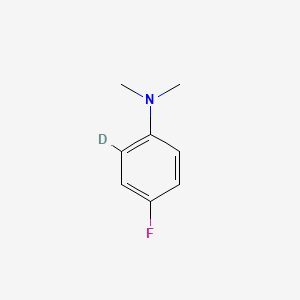
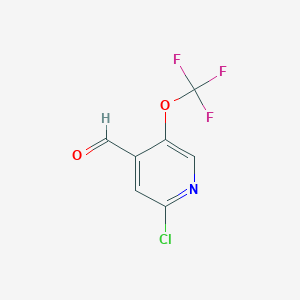


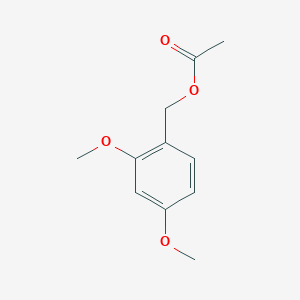
![9-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14026126.png)
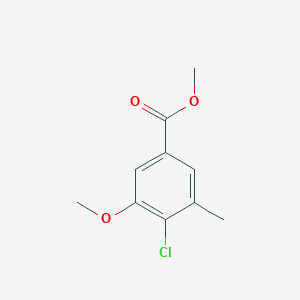
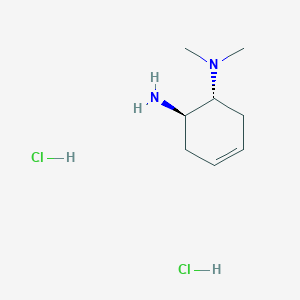
![methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B14026159.png)
